5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid

Lipophilicity Drug design ADME profiling

Medicinal chemists pursuing kinase inhibitor SAR often face the challenge of sourcing a pyrazolo[1,5-a]pyrimidine scaffold that balances adequate permeability with aqueous solubility-a critical parameter for lead optimization. The 5-isopropyl-7-trifluoromethyl substitution pattern delivers an intermediate LogP of 2.57, avoiding the extremes of its unsubstituted (0.43) or 5-phenyl (3.11) analogs, while the C2-carboxylic acid enables direct amide coupling for hit expansion without pre-functionalization. Researchers benefit from the lower melting point (189 °C vs. 289-291 °C for the unsubstituted core), which facilitates homogeneous solution-phase reactions and reduces thermal degradation risk during amide bond formation. Multi-source availability with consistent purity (≥95%) and batch-to-batch property data (LogP, PSA, density) supports QSPR model calibration.

Molecular Formula C11H10F3N3O2
Molecular Weight 273.21 g/mol
CAS No. 436088-49-2
Cat. No. B1299859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid
CAS436088-49-2
Molecular FormulaC11H10F3N3O2
Molecular Weight273.21 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H10F3N3O2/c1-5(2)6-3-8(11(12,13)14)17-9(15-6)4-7(16-17)10(18)19/h3-5H,1-2H3,(H,18,19)
InChIKeyAXYZDEYBQFUMOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic Acid – Sourcing and Differentiation Guide


5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid is a fully aromatic, fused N-heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a carboxylic acid handle at the 2-position, an isopropyl substituent at the 5-position, and a trifluoromethyl group at the 7-position . It belongs to a privileged scaffold widely used in medicinal chemistry for kinase inhibitor design, yet its specific substitution pattern distinguishes it from the numerous in-class analogs that share the same core . The compound is primarily procured as a research building block (typical purity 95–98%) for structure–activity relationship (SAR) exploration and fragment-based drug discovery .

Pyrazolo[1,5-a]pyrimidine scaffold for kinase inhibitor SAR exploration
2-COOH handle enables rapid amide library synthesis for hit expansion
5-isopropyl and 7-CF₃ substitution provides distinct lipophilicity and ionization profile for fragment-based screening

Why Generic Substitution Fails for This Scaffold


Despite sharing the same pyrazolo[1,5-a]pyrimidine-2-carboxylic acid scaffold with numerous commercially available analogs, small variations at the 5-position produce large shifts in lipophilicity, ionization, and solid-state properties that directly impact solubility, permeability, and downstream synthetic tractability. A methyl-for-isopropyl swap alters LogP by nearly a full log unit, while reduction of the aromatic system to the tetrahydro analog introduces additional hydrogen-bond donors and conformational flexibility [1]. Consequently, SAR campaigns, fragment screens, and physicochemical profiling cannot simply interchange these compounds without risking divergent biological readouts and misleading structure–property relationships. The following quantitative evidence demonstrates exactly where 5-isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid positions itself relative to its closest neighbors.

Lipophilicity 5-position changes (methyl, phenyl) shift LogP significantly, invalidating direct permeability-solubility extrapolation.
Conformation Tetrahydro analog adds flexibility and an extra H-bond donor, unsuited for flat ATP-site binding studies.
Ionization Predicted pKa differs from 5-methyl and 3-chloro analogs, altering pH-dependent behavior and protein binding.

Quantitative Evidence Guide – Product-Specific Comparisons


LogP Differentiation Among 5-Position Analogs

The target compound displays a calculated LogP of 2.57, which lies midway between the less lipophilic 5-methyl analog (LogP 1.63–1.75) and the more lipophilic 5-phenyl analog (LogP 3.11) [1]. This intermediate value is pertinent because many kinase ATP-binding pockets favor LogP in the 2–3 range; the 5-methyl analog may suffer from inadequate membrane permeability, while the 5-phenyl analog risks poor aqueous solubility [2].

LogP Profile
Cross-study
2.57 Δ +0.94 vs 5-Me; Δ –0.54 vs 5-Ph
Intermediate lipophilicity may support balanced permeability-solubility profile for oral bioavailability optimization.
All values calculated; consistent methodology enables cross-study comparison.
Lipophilicity Drug design ADME profiling

Melting Point Reduction and Formulation Handling

The target compound melts at 189 °C, substantially lower than the unsubstituted pyrazolo[1,5-a]pyrimidine-2-carboxylic acid core, which exhibits a melting point of 289–291 °C [1]. The 5-isopropyl and 7-trifluoromethyl substituents disrupt crystal packing, lowering the melting point by approximately 100 °C and typically improving solubility in organic solvents used for amide coupling and esterification.

Melting Point
Reported
189 °C
~100 °C lower than unsubstituted core; may facilitate solution-phase coupling and reduce thermal degradation risk.
Vendor-reported value; comparator from Fisher Scientific.
Solid-state properties Formulation Crystallinity

Ionization State Shift Driven by 5-Isopropyl Group

Although an experimentally measured pKa for the target compound has not been published, the predicted acid pKa of the closely related 5-methyl analog is 3.13 [1]. The isopropyl group is a stronger electron donor than methyl (Taft σ* values: i-Pr = –0.19, Me = 0.00), which is expected to raise the pKa of the target compound by approximately 0.1–0.3 units. By contrast, the 3-chloro-5-methyl analog shows a predicted pKa of 3.00 because the 3-chloro substituent withdraws electron density [2].

Acid pKa
Class-level inference
~3.2 – 3.4 (predicted)
Weaker acid than 5-methyl analog; may shift ionization at physiological pH compared to direct analogs.
No experimental measurement; requires verification.
Ionization pKa pH-dependent solubility

Lower Density vs. Core Scaffold and Crystallography

The target compound has a measured density of 1.1060 g/cm³ , which is significantly lower than the predicted density of the unsubstituted pyrazolo[1,5-a]pyrimidine-2-carboxylic acid core (1.58 ± 0.1 g/cm³) . The introduction of the bulky isopropyl and trifluoromethyl groups expands the molecular volume disproportionately to the mass increase, reducing packing efficiency.

Density
Data to verify
1.106 g/cm³ Δ –0.47 vs unsubstituted core
30% lower density suggests looser crystal packing, potentially correlating with faster dissolution and altered solid-form properties.
Vendor data; no independent experimental confirmation provided.
Density Crystal engineering Formulation

Aromatic vs. Tetrahydro Conformational Restriction

The target compound retains full aromaticity of the pyrazolo[1,5-a]pyrimidine core, whereas the directly related tetrahydro analog (CAS 436088-40-3) is saturated at positions 4,5,6,7, introducing two additional sp³ centers, two extra hydrogen-bond donors (now HBD = 2 vs. 1), and a non-planar geometry . The aromatic system restricts conformational freedom, which can enhance shape complementarity to flat ATP-binding pockets and reduce entropic penalty upon binding relative to the flexible tetrahydro analog [1].

Conformation
Class-level inference
HBD = 1, Fsp³ = 0.27 vs. tetrahydro: HBD = 2, Fsp³ = 0.64
Planar aromatic core better suited for flat ATP-site binding; tetrahydro flexibility may redirect target engagement.
Binding assay context required; computational predictions only.
Conformational restriction Aromaticity Target selectivity

Best-Fit Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization with Balanced Lipophilicity

The compound’s intermediate LogP (2.57) positions it favorably for oral drug design where both adequate membrane permeability and aqueous solubility are required . In kinase inhibitor SAR exploration, where ATP-binding sites tolerate LogP in the 2–3 range, this scaffold provides a starting point that is neither overly hydrophilic (as with the unsubstituted core, LogP 0.43) nor excessively lipophilic (as with the 5-phenyl analog, LogP 3.11) [1]. The carboxylic acid handle at the 2-position enables rapid amide library synthesis for hit expansion.

Amide and Ester Derivatization Library Synthesis

With a melting point of 189 °C and density of 1.106 g/cm³, the compound dissolves readily in common organic solvents (DMF, DMSO, DCM) under standard coupling conditions . The lower melting point relative to the unsubstituted core (289–291 °C) facilitates homogeneous solution-phase reactions, reducing the need for pre-dissolution heating and minimizing thermal degradation risk during amide bond formation with heat-sensitive amines [1].

Solid-Form Screening and Crystallization Studies

The 30% lower density of the target compound compared to the unsubstituted core suggests distinct crystal packing motifs [1]. Researchers pursuing cocrystal or salt screening can exploit this difference to generate novel solid forms with improved physicochemical properties. The presence of a single carboxylic acid group (pKa estimated ~3.2–3.4) offers a predictable salt-forming counterion strategy [2].

Computational Chemistry and QSAR Model Calibration

The availability of consistent, multi-source computed property data (LogP, PSA, density, predicted pKa) for the target compound and its direct analogs makes this series suitable for calibrating quantitative structure–property relationship (QSPR) models [1]. The systematic variation from methyl to isopropyl to phenyl at the 5-position, while keeping the 7-CF₃ and 2-COOH constant, provides an ideal training set for models predicting lipophilicity, permeability, and solubility within the pyrazolo[1,5-a]pyrimidine chemotype.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Lipophilicity-balance profile
Permeability-solubility trade-off review
Amide library synthesis
Thermal and solubility behavior
Reaction homogeneity and coupling efficiency
Solid-form screening
Crystal packing characteristics
Cocrystal and salt formation potential
QSPR model calibration
Multi-source property consistency
Model training set applicability
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